molecular formula C55H59ClFN7O10 B14450032 Baycuten CAS No. 77124-28-8

Baycuten

Cat. No.: B14450032
CAS No.: 77124-28-8
M. Wt: 1032.5 g/mol
InChI Key: VTRIDVIMIJQKLG-RARXGSKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Clotrimazole: The synthesis of clotrimazole involves the reaction of 2-chlorotrityl chloride with imidazole in the presence of a base such as sodium hydride.

    Dexamethasone: Dexamethasone is synthesized from 16α-hydroxy-prednisolone through a series of chemical reactions, including oxidation and esterification.

Industrial Production Methods

The industrial production of Baycuten involves the large-scale synthesis of clotrimazole and dexamethasone, followed by their formulation into a cream. The active ingredients are mixed with excipients such as emulsifiers, stabilizers, and preservatives to ensure the stability and efficacy of the final product .

Mechanism of Action

Clotrimazole

Clotrimazole acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and leakage of essential cellular constituents, ultimately causing cell death .

Dexamethasone

Dexamethasone exerts its effects by binding to glucocorticoid receptors, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals. This reduces inflammation and suppresses the immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Baycuten’s uniqueness lies in its combination of clotrimazole and dexamethasone, providing both antifungal and anti-inflammatory effects. This dual action makes it particularly effective in treating fungal infections accompanied by inflammation .

Properties

CAS No.

77124-28-8

Molecular Formula

C55H59ClFN7O10

Molecular Weight

1032.5 g/mol

IUPAC Name

2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;1-[(2-chlorophenyl)-diphenylmethyl]imidazole;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H17ClN2.C22H29FO5.C11H13N5O5/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19;1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-17H;6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1-4,9,11,17,19H,5-6H2,(H,14,18)/t;12-,15+,16+,17+,19+,20+,21?,22+;9-,11-/m.11/s1

InChI Key

VTRIDVIMIJQKLG-RARXGSKNSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]

Origin of Product

United States

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